4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester

Catalog No.
S14270450
CAS No.
M.F
C26H37N3O9
M. Wt
535.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarb...

Product Name

4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-5-oxopentanoate

Molecular Formula

C26H37N3O9

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)

InChI Key

HSFACMSIKKWASM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

The compound 4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester is a complex organic molecule characterized by its intricate structure, which includes bicyclic components and multiple functional groups. The bicyclo[6.1.0]non-4-yne moiety is particularly notable for its unique three-dimensional arrangement, which can influence the compound's reactivity and biological interactions.

This compound features a butyric acid derivative linked to a pyrrolidine ring, which contributes to its potential biological activity. The presence of the bicyclic structure may enhance its stability and specificity in various

The reactivity of this compound is largely governed by the functional groups present:

  • Esterification: The butyric acid component can undergo esterification reactions, allowing for modifications that can enhance solubility or bioavailability.
  • Nucleophilic Substitution: The amine group in the bicyclo[6.1.0]non-4-yne moiety can participate in nucleophilic substitution reactions, making it useful for further derivatization.
  • Click Chemistry: The bicyclo[6.1.0]non-4-yne structure is known to be compatible with copper-free click chemistry, facilitating the formation of stable linkages with azides, which can be utilized in bioconjugation applications.

  • Anticancer Activity: Some bicyclic compounds have shown potential as anticancer agents due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Properties: The presence of specific functional groups may impart antimicrobial activity, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition: Compounds with similar structures have been noted for their ability to inhibit specific enzymes, which could be explored in therapeutic contexts.

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclo[6.1.0]non-4-yne: This can be achieved through cyclization reactions starting from suitable precursors.
  • Carbamoylation: Introducing the carbamoyl group can be accomplished via reaction with isocyanates or carbamoyl chlorides.
  • Esterification and Functionalization: The final stages involve esterification with butyric acid derivatives and further functionalization to introduce ethoxy groups.

Specific synthetic routes may vary based on desired yields and purity levels.

This compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its complex structure and potential biological activity, it could serve as a lead compound in drug discovery.
  • Bioconjugation: Its compatibility with click chemistry makes it suitable for use in bioconjugation techniques, particularly in developing targeted therapies or diagnostic tools.
  • Material Science: The unique properties of the bicyclo[6.1.0]non-4-yne structure may lend themselves to applications in polymer science or materials engineering.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets (e.g., proteins or enzymes) can provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how effectively the compound enters cells will inform its potential therapeutic efficacy.
  • Toxicity Assessments: Evaluating the safety profile through toxicity studies is essential for any future pharmaceutical applications.

Similar Compounds

Several compounds share structural similarities with 4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester:

  • Dibenzocyclooctyne derivatives: These compounds are known for their utility in click chemistry and bioconjugation applications.
  • Bicyclo[3.1.1]heptane derivatives: Featuring similar bicyclic structures but differing functional groups, they offer alternative reactivity profiles.
  • Pyrrolidine-based compounds: These often exhibit unique pharmacological properties and can serve as scaffolds for drug design.

Comparison Table

Compound NameStructure TypeNotable Properties
DibenzocyclooctyneBicyclicExcellent for click chemistry
Bicyclo[3.1.1]heptaneBicyclicDiverse reactivity
Pyrrolidine derivativesHeterocyclicVaried biological activities

This compound's unique combination of structural elements positions it as a potentially valuable entity in medicinal chemistry and related fields, warranting further research into its properties and applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

535.25297977 g/mol

Monoisotopic Mass

535.25297977 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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